2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
- Reactants: Intermediate from Step 1, thiol reagent
- Conditions: Mild reducing agent, inert atmosphere
Step 3: Formation of the Acetamide Group
- Reactants: Intermediate from Step 2, 4-methylphenylamine, acetic anhydride
- Conditions: Room temperature, solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions
-
Step 1: Formation of the Pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine Core
- Reactants: 2-methylphenylamine, 6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine
- Conditions: Acidic or basic catalyst, reflux conditions
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Products: Oxidized derivatives of the compound
-
Reduction
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Inert atmosphere, solvent (e.g., ethanol)
- Products: Reduced derivatives of the compound
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Solvent (e.g., dichloromethane), controlled temperature
- Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Acidic or basic catalysts, mild reducing agents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features This combination imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C27H27N3O3S2 |
---|---|
Molecular Weight |
505.7g/mol |
IUPAC Name |
2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-16-9-11-18(12-10-16)28-22(31)15-34-26-29-24-23(19-13-27(3,4)33-14-21(19)35-24)25(32)30(26)20-8-6-5-7-17(20)2/h5-12H,13-15H2,1-4H3,(H,28,31) |
InChI Key |
UFYIDALOGFKJDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2C5=CC=CC=C5C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2C5=CC=CC=C5C |
Origin of Product |
United States |
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